molecular formula C13H18ClN B13150300 3-(4-Chlorophenyl)-4-propylpyrrolidine

3-(4-Chlorophenyl)-4-propylpyrrolidine

Cat. No.: B13150300
M. Wt: 223.74 g/mol
InChI Key: ZXSYCMRLLFFUEJ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-propylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 4-chlorophenyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-propylpyrrolidine typically involves the reaction of 4-chlorobenzaldehyde with propylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrrolidine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .

Industrial Production Methods

For industrial production, the process is scaled up using continuous flow reactors to ensure consistent quality and yield. The starting materials, 4-chlorobenzaldehyde and propylamine, are readily available and cost-effective, making the industrial synthesis economically viable .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-propylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

3-(4-Chlorophenyl)-4-propylpyrrolidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-propylpyrrolidine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing neural pathways. The exact pathways and targets are still under investigation, but it is believed to affect the dopaminergic and serotonergic systems .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-4-methylpyrrolidine
  • 3-(4-Chlorophenyl)-4-ethylpyrrolidine
  • 3-(4-Chlorophenyl)-4-butylpyrrolidine

Uniqueness

3-(4-Chlorophenyl)-4-propylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities and pharmacokinetic profiles, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-propylpyrrolidine

InChI

InChI=1S/C13H18ClN/c1-2-3-11-8-15-9-13(11)10-4-6-12(14)7-5-10/h4-7,11,13,15H,2-3,8-9H2,1H3

InChI Key

ZXSYCMRLLFFUEJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CNCC1C2=CC=C(C=C2)Cl

Origin of Product

United States

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